1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene can be synthesized through several methods. One common approach involves the nitration of 1-methoxy-4-propylbenzene using nitric acid and sulfuric acid as catalysts. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-methoxy-4-[(2S)-1-aminopropan-2-YL]benzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs the incoming electrophile to the ortho and para positions relative to itself
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group influences the compound’s solubility and reactivity, enhancing its ability to penetrate biological membranes .
Comparison with Similar Compounds
1-Methoxy-4-nitrobenzene: Similar structure but lacks the propyl group.
1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene: Contains an additional benzyl group.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a propynyl group instead of a nitro group
Uniqueness: 1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene is unique due to the presence of both a methoxy group and a nitro group on the benzene ring, along with a chiral propyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
748183-59-7 |
---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-methoxy-4-[(2S)-1-nitropropan-2-yl]benzene |
InChI |
InChI=1S/C10H13NO3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3/t8-/m1/s1 |
InChI Key |
BEOYRBKGUBNXIT-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C[N+](=O)[O-])C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C[N+](=O)[O-])C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.